2-(2-Phenylethyl)-4-quinazolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Phenylethyl)-4-quinazolinol is an organic compound that belongs to the quinazolinol family. This compound is characterized by a quinazoline core structure with a phenylethyl group attached to the second position and a hydroxyl group at the fourth position. Quinazolinol derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylethyl)-4-quinazolinol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as anthranilic acid and 2-phenylethylamine.
Cyclization: The anthranilic acid undergoes cyclization with 2-phenylethylamine in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to form the quinazoline ring.
Hydroxylation: The resulting quinazoline intermediate is then hydroxylated at the fourth position using a suitable oxidizing agent, such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylethyl)-4-quinazolinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the fourth position can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinazoline derivative.
Substitution: The phenylethyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-(2-Phenylethyl)-4-quinazolinol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Phenylethyl)-4-quinazolinol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or ion channels, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(2-Phenylethyl)chromone: Another compound with a phenylethyl group, but with a chromone core instead of a quinazoline core.
2-Phenylethylamine: A simpler structure with a phenylethyl group attached to an amine group.
Uniqueness
2-(2-Phenylethyl)-4-quinazolinol is unique due to its quinazoline core, which imparts distinct chemical and biological properties. The presence of both the phenylethyl group and the hydroxyl group at specific positions enhances its potential for diverse chemical reactions and biological activities.
Properties
CAS No. |
4765-57-5 |
---|---|
Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-(2-phenylethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H14N2O/c19-16-13-8-4-5-9-14(13)17-15(18-16)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18,19) |
InChI Key |
AUEZMLBIHNUTTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.